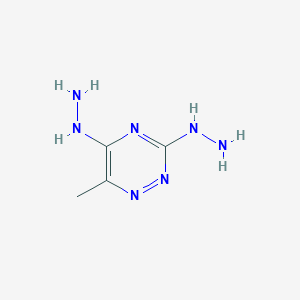

3,5-二肼基-6-甲基-1,2,4-三嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazine derivatives are a class of heterocyclic compounds. They are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

Several specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . These methods often involve sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis

The structure of triazine derivatives is a six-membered ring, with three carbon atoms replaced by nitrogen atoms . The position of nitrogen atoms can differentiate them as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazine derivative would depend on its exact molecular structure. In general, triazine derivatives are known for their high heat of formation, high nitrogen content, and high chemical stability .科学研究应用

合成和化学反应

通过涉及6-甲基-3-(1-甲基肼基)-5-氧代-4-三苯基膦基亚氨基-4,5-二氢[1,2,4]三嗪的反应,成功合成了新型[1,2,4]三嗪并[4,3-b][1,2,4,5]四嗪环系统。这一过程使得结构复杂且新颖的杂环化合物的制备成为可能(Molina et al., 1988)。

抗菌应用

合成了3,5-二肼基-6-甲基-1,2,4-三嗪的衍生物,并对其抗菌活性进行了评估。一些化合物对各种微生物表现出良好或中等的活性,展示了这些衍生物在开发新的抗菌剂方面的潜力(Bektaş et al., 2007; Chaudhari et al., 2007)。

杂环化学和新型衍生物

制备、表征和评估了新型双芳基肼基-s-三嗪衍生物对革兰氏阳性和革兰氏阴性细菌的微生物活性。这些研究有助于理解杂环化学以及新生物活性化合物的潜力(Chaudhari et al., 2007)。

合成方法学

利用4-氨基-3-肼基-6-甲基-1,2,4-三嗪-5(4H)-酮作为起始物质,开发了用于合成[1,2,4]三嗪并[4,3-b][1,2,4,5]四嗪衍生物的创新合成方法。这些程序突显了3,5-二肼基-6-甲基-1,2,4-三嗪衍生物在合成复杂杂环结构中的多功能性(Vahedi et al., 2010)。

分支合成技术

探索了1,2,4-三嗪的分支合成技术,使得能够创造具有不同取代模式的化合物。这些方法提供了从共同中间体生成多样分子库的途径,展示了该化合物在合成有机化学中的实用性(Meng et al., 2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(3-hydrazinyl-6-methyl-1,2,4-triazin-5-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N7/c1-2-3(8-5)7-4(9-6)11-10-2/h5-6H2,1H3,(H2,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMZBJSRBWDKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)NN)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dihydrazinyl-6-methyl-1,2,4-triazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)

![1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2557194.png)

![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)

![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557203.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2557209.png)

![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2557210.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide](/img/structure/B2557211.png)

![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B2557213.png)